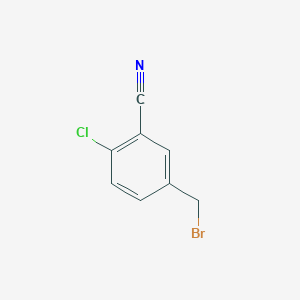

5-(Bromomethyl)-2-chlorobenzonitrile

Vue d'ensemble

Description

Synthesis Analysis

5-(Bromomethyl)-2-chlorobenzonitrile's synthesis involves several key steps, including bromination, chlorination, and nitrile formation. One notable method includes the phase transfer catalyzed bromoethylation of related benzo[b]thiophene compounds, leading to bromomethylated products (Pridgen et al., 1998). The synthesis pathways often emphasize the importance of selecting appropriate reagents and conditions to achieve the desired bromo and chloro substitutions on the benzonitrile scaffold.

Molecular Structure Analysis

The molecular structure of 5-(Bromomethyl)-2-chlorobenzonitrile and related compounds have been studied using techniques like X-ray crystallography. The structural analysis reveals the spatial arrangement of the bromo and chloro substituents and how they influence the overall molecular geometry. Britton's study on 4-bromo-2,6-dichlorobenzonitrile, for example, highlights the normal structural features and the short distance between N and Br in adjacent molecules, indicative of potential intermolecular interactions (Britton, 1997).

Applications De Recherche Scientifique

1. Use in Synthesis of Benzo[b]thiophen Derivatives

Chapman et al. (1973) demonstrated the use of bromomethyl compounds, similar to 5-(Bromomethyl)-2-chlorobenzonitrile, in preparing 2- and 3-dialkylaminomethyl-5-methoxybenzo[b]thiophens. These compounds were further converted to nitriles and reduced to ethylamines, showcasing their potential in synthesizing pharmacologically active derivatives (Chapman et al., 1973).

2. Role in Polymer Synthesis

Uhrich et al. (1992) explored the self-condensation of 5-(Bromomethyl)-1,3-dihydroxybenzene, a compound structurally related to 5-(Bromomethyl)-2-chlorobenzonitrile, to produce hyperbranched polyethers. These polymers, characterized by their phenolic hydroxyl groups, are significant in material science (Uhrich et al., 1992).

3. Application in Antidiabetic Drug Synthesis

Jie Yafei (2011) utilized 5-Bromo-2-chlorobenzoic acid, closely related to 5-(Bromomethyl)-2-chlorobenzonitrile, in the synthesis of Dapagliflozin, an antidiabetic drug. This process illustrates the compound's relevance in pharmaceutical manufacturing (Jie Yafei, 2011).

4. Development of Heteroditopic Ligands

Wang et al. (2006) reported the bromo- and chloro-methylation of salicylaldehydes, using methods that could apply to 5-(Bromomethyl)-2-chlorobenzonitrile. These processes are crucial for creating heteroditopic ligands for metal salt binding, a significant step in coordination chemistry (Wang et al., 2006).

5. Synthesis of Fungicides

Li Hong-bo (2009) described a method starting from p-chlorobenzonitrile, which is structurally similar to 5-(Bromomethyl)-2-chlorobenzonitrile, to synthesize Cyproconazole, a potent fungicide. This showcases the compound's utility in agricultural chemistry (Li Hong-bo, 2009).

Mécanisme D'action

Target of Action

Bromomethyl compounds are often used in organic synthesis, particularly in transition metal-catalyzed carbon-carbon bond-forming reactions . Therefore, it’s plausible that 5-(Bromomethyl)-2-chlorobenzonitrile could interact with various organic compounds in a similar manner.

Mode of Action

Bromomethyl compounds are known to participate in suzuki–miyaura cross-coupling reactions . In these reactions, a carbon-boron bond is formed through a process involving oxidative addition and transmetalation . It’s possible that 5-(Bromomethyl)-2-chlorobenzonitrile could undergo similar reactions.

Biochemical Pathways

Given its potential use in suzuki–miyaura cross-coupling reactions , it could be involved in the synthesis of various organic compounds. These reactions could potentially influence various biochemical pathways depending on the specific compounds synthesized.

Result of Action

As a bromomethyl compound, it could potentially participate in various organic reactions, leading to the synthesis of new compounds . The specific effects would depend on the nature of these compounds.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

5-(bromomethyl)-2-chlorobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClN/c9-4-6-1-2-8(10)7(3-6)5-11/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHKXYWAZCJAGKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CBr)C#N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Bromomethyl)-2-chlorobenzonitrile | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethyl]-1H-pyrimidine-2,4-dione](/img/structure/B2494213.png)

![3-chloro-N-(6-methyl-3-(methylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2494215.png)

![N-(3-bromophenyl)-2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2494216.png)

![N-[2-(2-methylpiperidin-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2494226.png)

![2-(benzenesulfonyl)-N-[3-(1H-benzimidazol-2-yl)phenyl]acetamide](/img/structure/B2494228.png)

![N-[2-(Cyclohexen-1-yl)ethyl]-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide](/img/structure/B2494230.png)

![N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2494234.png)